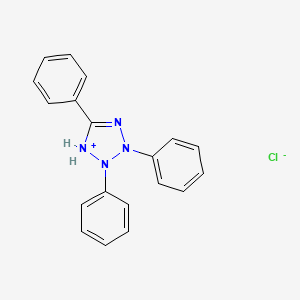

2,3,5-Triphenyl tetrazolium chloride

Description

BenchChem offers high-quality 2,3,5-Triphenyl tetrazolium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Triphenyl tetrazolium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H17ClN4 |

|---|---|

Molecular Weight |

336.8 g/mol |

IUPAC Name |

2,3,5-triphenyl-1H-tetrazol-1-ium;chloride |

InChI |

InChI=1S/C19H16N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |

InChI Key |

LCJINPXTMHVZGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Chemical Properties of 2,3,5-Triphenyltetrazolium Chloride (TTC)

Introduction

2,3,5-Triphenyltetrazolium chloride (TTC), a vital tetrazolium salt, is a redox indicator widely utilized in biochemical and histochemical studies to determine cell viability and tissue damage.[1][2] In its oxidized state, TTC is a water-soluble, colorless to pale-yellow crystalline powder.[1][3] However, in the presence of metabolically active cells with functional dehydrogenases, particularly within the mitochondrial respiratory chain, TTC is reduced to 1,3,5-triphenylformazan (B1222628) (TPF).[4][5] TPF is a water-insoluble, red-colored compound, and its formation provides a distinct visual marker of cellular respiration.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of TTC.

Core Chemical and Physical Properties

The fundamental properties of TTC are summarized below, providing essential information for its storage, handling, and application in experimental settings.

Data Presentation: Physical and Chemical Properties

| Property | Value | References |

| IUPAC Name | 2,3,5-Triphenyl-2H-tetrazolium chloride | [1] |

| Synonyms | TTC, Tetrazolium Red, TPTZ, Red Tetrazolium | [6][7] |

| CAS Number | 298-96-4 | [1][3] |

| Molecular Formula | C₁₉H₁₅ClN₄ | [1][3] |

| Molecular Weight | 334.8 g/mol | [1][6] |

| Appearance | White to pale-yellow crystalline powder | [1][3][8] |

| Melting Point | 250 °C (decomposes) | [9][10] |

| pH | 3.7 (10g/L in H₂O at 20°C) | [9] |

| Stability | Stable, but sensitive to light and heat. Incompatible with strong oxidizing agents. | [1][8][9] |

| Storage | Store at 2-8°C, protected from light and moisture. | [8][9][11] |

Data Presentation: Solubility

| Solvent | Solubility | References |

| Water | 50 mg/mL | [12] |

| Ethanol | 1 mg/mL | [13] |

| Acetone | Soluble | [1][9] |

| Ether | Insoluble | [1][9] |

| DMSO | 0.25 mg/mL | [13] |

| PBS (pH 7.2) | 1 mg/mL | [13] |

Data Presentation: Spectral Properties

| Spectral Type | Wavelength (λmax) / Details | References |

| UV-Vis (TTC) | 247 nm | [8][13][14] |

| Molar Absorptivity (ε) | 25,600 M⁻¹cm⁻¹ at 247 nm | [14] |

| Absorbance (Formazan) | 485 nm (in ethanol) or 570 nm | [5][15] |

| Infrared (IR) | Characteristic peaks available in spectral databases. | [16][17] |

| NMR (¹H and ¹³C) | Spectra available in spectral databases. | [18][19] |

Mechanism of Action: The Reduction of TTC

The utility of TTC as a viability stain is predicated on its reduction by dehydrogenases in metabolically active cells. These enzymes, such as those in the mitochondrial electron transport chain (primarily Complex I), transfer hydrogen ions to the colorless TTC, converting it to the red, insoluble formazan (B1609692) precipitate.[4][13] This reaction serves as a surrogate marker for cellular respiration. In non-viable or necrotic tissue, these enzymes are denatured or degraded, hence TTC remains in its unreacted, colorless form.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline standard protocols for key applications of TTC.

Protocol 1: Cell Viability Assay (TTC Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[20][21]

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC) solution (e.g., 0.5% w/v in sterile PBS or serum-free medium).

-

Cell culture plates (e.g., 96-well).

-

Cultured cells (adherent or suspension).

-

Solubilization solution (e.g., 95% ethanol, methanol, or DMSO).[15][22]

-

Multi-well spectrophotometer.

Methodology:

-

Cell Plating: Plate cells in a 96-well plate at a desired density and culture under appropriate conditions. Include wells with medium only for background control.

-

TTC Incubation: After treatment with test compounds, remove the culture medium. Add the TTC solution to each well and incubate at 37°C for 1-4 hours. The incubation time may need optimization depending on the cell type.[20]

-

Formazan Solubilization: After incubation, carefully remove the TTC solution. Add a solubilizing agent (e.g., 150 µL of MTT solvent or ethanol) to each well to dissolve the insoluble formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer at a wavelength of 485-570 nm.[5][15]

-

Data Analysis: Subtract the background absorbance from all readings. The intensity of the red color is directly proportional to the number of viable, metabolically active cells.

Protocol 2: Staining for Cerebral Infarct Identification

TTC staining is a standard method for the macroscopic identification and quantification of cerebral infarcts in animal models of stroke.[23][24]

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4.

-

2,3,5-Triphenyltetrazolium chloride (TTC) solution (0.05% to 2% w/v in PBS). An optimized concentration of 0.05% can provide high contrast with minimal nonspecific staining.[23]

-

10% Formalin solution.

-

Brain matrix for slicing.

-

High-resolution scanner or camera.

Methodology:

-

Tissue Harvesting: Euthanize the animal and carefully isolate the brain.

-

Slicing: Chill the brain briefly to facilitate slicing. Cut the brain into coronal slices of uniform thickness (e.g., 2 mm) using a brain matrix.[23]

-

Incubation: Immerse the brain slices in the TTC solution. Incubate at 37°C for 15-30 minutes in the dark.[23][25] Viable tissue will stain red, while the infarcted (necrotic) tissue will remain white/pale.[26]

-

Fixation: After staining, transfer the slices to a 10% formalin solution for at least 20 minutes to fix the tissue and enhance the contrast between stained and unstained areas.[25]

-

Image Acquisition: Arrange the slices and acquire high-resolution digital images.

-

Quantification: Use image analysis software to measure the area of the infarct (pale region) and the total area of the brain slice. The infarct volume can be calculated by integrating the infarct areas over the thickness of the slices.[24]

Protocol 3: Staining for Myocardial Infarct Identification

This protocol is used to delineate the area of infarction in heart tissue following ischemic events.

Materials:

-

Phosphate (B84403) buffer, pH 7.4.[25]

-

2,3,5-Triphenyltetrazolium chloride (TTC) solution (typically 1% w/v in phosphate buffer).[25][26]

-

10% Formalin solution.

-

Clear food wrap.

Methodology:

-

Tissue Preparation: Excise the heart and remove any clotted blood.

-

Freezing and Slicing: Wrap the heart in food wrap and freeze at -20°C for 1-2 hours to achieve a firm consistency for slicing.[25] This freeze-thaw cycle can also improve stain discrimination.[25] Slice the ventricles into uniform transverse sections (e.g., 2-3 mm thick).

-

Staining: Thaw the slices and incubate them in a 1% TTC solution at 37°C for 15-20 minutes.[25][26]

-

Fixation: Transfer the stained slices to 10% formalin. This step bleaches any extravasated blood, which can be mistaken for stained tissue, thereby increasing contrast.[25]

-

Image Acquisition and Analysis: Photograph the slices for a permanent record. The infarct size is then determined by planimetry, where the infarcted (pale) and non-infarcted (red) areas are measured.[25]

Conclusion

2,3,5-Triphenyltetrazolium chloride is an indispensable tool in modern biological and medical research. Its ability to reliably differentiate between viable and non-viable cells and tissues based on metabolic activity makes it a cornerstone for cytotoxicity studies, seed viability testing, and the macroscopic assessment of ischemic tissue damage. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize the chemical properties of TTC in their experimental designs.

References

- 1. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. VWR 2,3,5-Triphenyltetrazolium Chloride (Ttc), Technical, 10g | LabMart Limited [labmartgh.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Triphenyltetrazolium chloride | C19H15ClN4 | CID 9283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. Page loading... [guidechem.com]

- 9. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]

- 10. 2,3,5-Triphenyltetrazolium chloride CAS#: 298-96-4 [m.chemicalbook.com]

- 11. goldbio.com [goldbio.com]

- 12. 2,3,5-トリフェニルテトラゾリウムクロリド ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. caymanchem.com [caymanchem.com]

- 14. PhotochemCAD | 2,3,5-Triphenyltetrazolium Chloride [photochemcad.com]

- 15. researchgate.net [researchgate.net]

- 16. 2,3,5-Triphenyltetrazolium chloride(298-96-4) IR Spectrum [chemicalbook.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. broadpharm.com [broadpharm.com]

- 21. 2,3,5-Triphenyl tetrazolium chloride (TTC) reduction as exponential growth phase marker for mammalian cells in culture and for myeloma hybridization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Automated measurement of infarct size with scanned images of triphenyltetrazolium chloride-stained rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 26. mdpi.com [mdpi.com]

A Technical Guide to Tetrazolium Salts in Biological Staining: A Historical and Practical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, core principles, and practical applications of tetrazolium salts in biological staining. From their initial discovery to their indispensable role in modern cell biology and drug development, we delve into the evolution of these remarkable compounds and provide detailed methodologies for their use.

A Century of Discovery: The History of Tetrazolium Salts

The journey of tetrazolium salts in science began over a century ago, with the initial discovery of their colorful reduction products, formazans. The first formazan (B1609692), a vibrant cherry-red compound, was synthesized by Friese in 1875.[1] Nearly two decades later, in 1894, von Pechmann and Runge successfully oxidized a formazan to create the first tetrazolium salt.[1] However, it wasn't until the mid-20th century that the utility of these compounds in biological research was recognized.

A significant milestone was the introduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) for the histochemical detection of dehydrogenase activity by Pearse in 1957.[2] This laid the groundwork for the development of the widely adopted MTT assay for cell viability and cytotoxicity, first described by Mosmann in 1983 and further established by Carmichael et al. in 1987.[2][3] The MTT assay revolutionized in vitro toxicology and cancer research by providing a quantitative, colorimetric method to assess cell proliferation and the cytotoxic effects of chemical compounds.[4]

The primary limitation of MTT was the water-insoluble nature of its formazan, requiring a solubilization step that could introduce experimental variability.[5][6] This led to the development of a second generation of water-soluble tetrazolium salts, such as XTT, MTS, and the WST series.[5][7] These newer salts produce water-soluble formazans, simplifying assay protocols and enabling kinetic studies.[7][8]

The Chemistry of Life: Principle of Tetrazolium Salt Reduction

Tetrazolium salts are water-soluble compounds that, upon reduction by metabolically active cells, are converted into intensely colored, water-insoluble (in the case of first-generation salts) or water-soluble (in the case of second-generation salts) formazan products.[9][10] This bioreduction is primarily dependent on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are abundant in viable cells.[5] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active cells.[11]

The reduction of tetrazolium salts is a hallmark of cellular viability.[12] Cells with high metabolic activity, such as rapidly dividing cancer cells, exhibit a high rate of tetrazolium salt reduction.[5] Conversely, cells with low metabolic rates or those that have undergone apoptosis or necrosis show a significantly reduced ability to convert tetrazolium salts to formazans.

The cellular location of this reduction varies depending on the specific tetrazolium salt. Positively charged salts like MTT can penetrate the cell membrane and are reduced intracellularly, not just by mitochondria but also in the cytoplasm and at the plasma membrane.[13] In contrast, negatively charged, second-generation salts like XTT and WST-1 are largely cell-impermeable and their reduction occurs extracellularly, mediated by trans-plasma membrane electron transport, often requiring an intermediate electron acceptor like phenazine (B1670421) methosulfate (PMS).[5][13]

A Comparative Analysis of Common Tetrazolium Salts

The selection of a tetrazolium salt depends on the specific experimental requirements, including the cell type, assay format, and desired sensitivity. The table below summarizes the key properties of commonly used tetrazolium salts.

| Tetrazolium Salt | Abbreviation | Formazan Color | Formazan Solubility | Absorbance Max (nm) | Key Features |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | Purple | Insoluble | ~570 | First-generation; requires a solubilization step.[5][14] |

| 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | XTT | Orange | Soluble | ~450 - 500 | Second-generation; requires an electron acceptor; higher sensitivity than MTT.[6][14][15] |

| 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | MTS | Purple | Soluble | ~490 - 500 | Second-generation; requires an electron acceptor; soluble formazan.[16] |

| 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, sodium salt | WST-1 | Orange | Soluble | ~420 - 480 | Second-generation; requires an electron acceptor; high sensitivity.[14] |

| 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, sodium salt | WST-8 | Orange | Soluble | ~450 - 460 | Second-generation; requires an electron acceptor; very low cytotoxicity.[5][14] |

Experimental Protocols: A Step-by-Step Guide

Detailed and optimized protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for the most common tetrazolium salt-based assays. It is crucial to optimize these protocols for specific cell lines and experimental conditions.[11]

MTT Assay Protocol

This assay relies on the intracellular reduction of MTT to an insoluble purple formazan.

Reagents:

-

MTT solution: Dissolve MTT in sterile phosphate-buffered saline (PBS) at 5 mg/mL. Filter-sterilize and store at -20°C in light-protected aliquots.[16]

-

Solubilization solution: 10% SDS in 0.01 M HCl or acidified isopropanol.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat cells with the test compound for the desired duration.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol

This assay utilizes the reduction of XTT to a soluble orange formazan.

Reagents:

-

XTT solution: Prepare according to the manufacturer's instructions, typically by mixing XTT with an electron acceptor solution (e.g., PMS).

-

Cell culture medium.

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

XTT Reagent Preparation: Prepare the XTT/PMS solution immediately before use.

-

XTT Addition: Add 50 µL of the XTT/PMS solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

WST-1 Assay Protocol

This assay is based on the reduction of WST-1 to a soluble orange formazan.

Reagents:

-

WST-1 reagent: A ready-to-use solution, often containing the electron acceptor.

-

Cell culture medium.

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.[11]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[11]

-

Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 440 nm. A reference wavelength of 650 nm can be used to subtract background absorbance.[11]

Visualizing the Process: Diagrams and Workflows

To better illustrate the underlying principles and experimental procedures, the following diagrams are provided.

References

- 1. Tetrazolium salts and formazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. The tetrazolium dye assay for rapid in vitro assessment of cytotoxicity [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. biocompare.com [biocompare.com]

- 10. US5185450A - Tetrazolium compounds for cell viability assays - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Tetrazolium salt: Significance and symbolism [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Development of a tetrazolium salt assay for rapid determination of viability of BCG vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

Formazan Formation from 2,3,5-Triphenyltetrazolium Chloride (TTC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies surrounding the formation of formazan (B1609692) from 2,3,5-Triphenyltetrazolium Chloride (TTC). It is designed to serve as a valuable resource for professionals in research, science, and drug development who utilize TTC-based assays for viability and metabolic activity assessment.

Core Principles of Formazan Formation

2,3,5-Triphenyltetrazolium Chloride (TTC) is a water-soluble, colorless redox indicator widely employed to assess cellular respiration and viability.[1] The fundamental principle of the assay lies in the enzymatic reduction of TTC by metabolically active cells. This reduction process converts the tetrazolium salt into a water-insoluble, red crystalline compound known as 1,3,5-triphenylformazan (B1222628) (TPF).[1] The intensity of the red color is directly proportional to the metabolic activity and the number of viable cells.[2]

The primary site of TTC reduction within eukaryotic cells is the mitochondrial respiratory chain.[3][4] Specifically, various dehydrogenases, which are crucial enzymes in cellular metabolism, donate electrons to TTC.[1][4] While it was previously thought that cytochrome c oxidase was the primary site of reduction, it is now understood that TTC accepts electrons from dehydrogenases, particularly Complex I (NADH dehydrogenase), and to a lesser extent, other dehydrogenases like Complex II (succinate dehydrogenase).[3][4][5] The positively charged TTC cation accumulates in the mitochondrial matrix of coupled mitochondria, which enhances the rate of its reduction.[3][4]

It is critical to note that the final, stable red formazan product is only formed under anaerobic or near-anaerobic conditions.[3][4] In the presence of oxygen, the initial reduced product of TTC can be reoxidized, thus preventing the formation of the visible precipitate.[3][4]

Biochemical Pathway of TTC Reduction

The reduction of TTC is intricately linked to the mitochondrial electron transport chain. The following diagram illustrates the key steps in this process.

Experimental Protocols

The TTC assay can be adapted for various sample types. Below are detailed methodologies for key applications.

Cell Viability Assay in Cultured Cells

This protocol is a general guideline for assessing the viability of adherent or suspension cells in a 96-well plate format.

Materials:

-

2,3,5-Triphenyltetrazolium Chloride (TTC) solution (e.g., 0.5% w/v in phosphate-buffered saline (PBS) or culture medium)

-

Cell culture medium

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol, or 10% SDS in 0.01 M HCl)[6][7][8]

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere and/or grow for a specified period (e.g., 24 hours).

-

Treatment: Expose cells to the test compound or condition for the desired duration. Include appropriate positive and negative controls.

-

TTC Incubation: Remove the treatment medium and wash the cells with PBS (for adherent cells). Add the TTC solution to each well.[1]

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type and metabolic rate.

-

Formazan Solubilization:

-

For adherent cells: Carefully remove the TTC solution and add the solubilization solution to each well.

-

For suspension cells: Centrifuge the plate to pellet the cells, remove the supernatant, and then add the solubilization solution.

-

-

Absorbance Measurement: Gently mix the plate to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 480-570 nm using a microplate reader.[2][6][9] The specific wavelength depends on the solvent used.[10] A reference wavelength (e.g., >650 nm) can be used to subtract background absorbance.[1]

Tissue Viability Assay (e.g., Myocardial Infarct Sizing)

This protocol is commonly used to assess tissue viability, for instance, in determining the extent of ischemic damage in cardiac tissue.[11]

Materials:

-

1% (w/v) TTC solution in PBS, pH 7.4

-

Phosphate-buffered saline (PBS)

-

Formalin (optional, for fixation)

-

Solvent for formazan extraction (e.g., methanol, ethanol, or a mixture of 10% TCA in acetone)[12]

Procedure:

-

Tissue Preparation: Excise the tissue of interest and wash it with ice-cold PBS.

-

Slicing: Cut the tissue into uniform slices (e.g., 1-2 mm thickness).

-

TTC Incubation: Immerse the tissue slices in the TTC solution.[11]

-

Incubate at 37°C for 15-30 minutes, or as optimized for the specific tissue.[11] Viable tissue will stain red, while non-viable tissue will remain pale or white.

-

Quantification (Optional):

-

Image Analysis: Photograph the stained slices and use image analysis software to quantify the areas of viable (red) and non-viable (pale) tissue.

-

Spectrophotometric Quantification: For a more quantitative measure, the formazan can be extracted.

-

Separate the viable and non-viable tissue sections.

-

Homogenize the tissue in a suitable solvent.

-

Centrifuge the homogenate to pellet any debris.

-

Measure the absorbance of the supernatant at the appropriate wavelength (typically around 485 nm for alcohol-based solvents).[9]

-

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for TTC-based assays.

Table 1: Typical Reagent Concentrations and Incubation Parameters

| Parameter | Cell Culture Assays | Tissue Viability Assays | Seed Viability Assays |

| TTC Concentration | 0.5 - 1.0 mg/mL (0.05% - 0.1%)[1] | 1% (w/v)[11] | 0.1% - 1.0% (w/v) |

| Incubation Time | 1 - 4 hours[1] | 15 - 30 minutes[11] | 6 - 24 hours |

| Incubation Temperature | 37°C[1] | 37°C[11] | 25 - 37°C[9] |

| pH | 7.0 - 7.5[13] | ~7.4 (PBS)[11] | 6.5 - 7.5[12] |

Table 2: Solvents for Formazan Solubilization and Their Absorbance Maxima

| Solvent | Typical Absorbance Maximum (nm) | Notes | References |

| Dimethyl sulfoxide (DMSO) | 510 - 570 | Good solubilizing agent, compatible with most microplates. | [14][6][10] |

| Isopropanol (acidified) | ~570 | Commonly used, often acidified with HCl. | [6][8] |

| Ethanol (95%) | ~485 | Effective but can extract other cellular pigments. | [2] |

| Methanol | ~485 | Similar to ethanol, can extract interfering pigments. | [9][12] |

| 10% SDS in 0.01 M HCl | ~570 | Lyses cells and solubilizes formazan simultaneously. | [6][7] |

| 10% TCA in Acetone | Not specified | Used for extraction from plant tissues. | [12] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a TTC-based cell viability assay and the logical relationship between cellular health and the assay's outcome.

Factors Influencing Formazan Formation and Troubleshooting

Several factors can influence the outcome of a TTC assay, and awareness of these can aid in troubleshooting and ensuring data accuracy.

-

Cell Density: The number of cells seeded can significantly impact the final absorbance values. It is crucial to work within a linear range where absorbance is proportional to the cell number.[6]

-

TTC Concentration and Incubation Time: Both parameters need to be optimized for the specific cell or tissue type to ensure sufficient formazan formation without causing cytotoxicity from the reagent itself.[12][13]

-

Solvent Choice: The solvent used to dissolve the formazan crystals can affect the absorbance spectrum and the efficiency of solubilization.[6][10] DMSO is generally a robust choice for cell-based assays.[6][7]

-

Interfering Substances: Compounds with reducing potential can directly reduce TTC, leading to false-positive results. It is essential to run appropriate controls, including a cell-free control with the test compound, to account for any direct chemical reduction of TTC.

-

Metabolic Activity: Changes in the metabolic state of the cells, independent of cell number, can alter TTC reduction. For example, metabolic hyperactivity could lead to an overestimation of cell viability.[7]

-

Incomplete Solubilization: Incomplete dissolution of formazan crystals will lead to inaccurate and variable absorbance readings. Ensure thorough mixing and adequate incubation with the solubilizing agent.[7]

By understanding the core principles, adhering to detailed protocols, and being mindful of the factors that can influence the reaction, researchers can effectively utilize formazan formation from TTC as a reliable and quantitative measure of cellular viability and metabolic function.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Substrate-Specific Reduction of Tetrazolium Salts by Isolated Mitochondria, Tissues, and Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A refined TTC assay precisely detects cardiac injury and cellular viability in the infarcted mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 13. thescipub.com [thescipub.com]

- 14. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PMC [pmc.ncbi.nlm.nih.gov]

The TTC Reaction with Mitochondrial Dehydrogenases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,3,5-triphenyltetrazolium chloride (TTC) reaction with mitochondrial dehydrogenases. It covers the core principles of the assay, detailed experimental protocols, quantitative data analysis, and its application in studying relevant signaling pathways.

Core Principles of the TTC Reaction

The TTC assay is a widely used colorimetric method to assess cell viability and tissue damage. The underlying principle is the reduction of the water-soluble and colorless TTC to a water-insoluble, red formazan (B1609692) precipitate by mitochondrial dehydrogenases in metabolically active cells.[1][2][3][4][5] This reaction serves as a reliable indicator of cellular respiration and, by extension, cell viability.

The primary enzymes responsible for TTC reduction are mitochondrial dehydrogenases, particularly those within the electron transport chain (ETC), such as Complex I (NADH dehydrogenase) and Complex II (Succinate dehydrogenase).[6][7] These enzymes transfer electrons from NADH and FADH₂, generated during glycolysis and the Krebs cycle, to TTC, which acts as an artificial electron acceptor.[6][7] In healthy, metabolically active cells with functional mitochondria, this reduction process leads to the accumulation of the red formazan, staining the tissue or cells red.[2][5] Conversely, in necrotic or apoptotic cells with compromised mitochondrial function, the dehydrogenases are inactive, and the tissue remains unstained (white).[2]

Key Features of the TTC Reaction:

-

Indicator of Mitochondrial Function: The assay directly reflects the activity of the mitochondrial electron transport chain.

-

Versatility: It can be applied to a wide range of biological samples, including tissue slices, cultured cells, and isolated mitochondria.

-

Rapidity: The staining process is relatively quick, providing results within hours.[3][5]

-

Cost-Effective: TTC is an inexpensive reagent, making the assay accessible for high-throughput screening.

Data Presentation: Quantitative Analysis of Mitochondrial Dehydrogenase Activity

The TTC assay can be adapted for quantitative analysis by extracting the formazan precipitate and measuring its absorbance spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells and their metabolic activity.

Table 1: IC50 Values of Mitochondrial Inhibitors Determined by Tetrazolium-Based Assays

| Compound | Target | Cell Line | Assay Type | IC50 (µM) | Reference |

| Rotenone | Complex I | Rat Brain Synaptosomes | MTT | ~1 (from graph) | [8] |

| Metformin | Complex I | RGC-5 | Oxygen Biosensor | ~5 mM | [9] |

| Decoquinate | Complex III | RGC-5 | Oxygen Biosensor | ~10 µM | [9] |

| Acarbose | Unknown Mitochondrial | RGC-5 | Oxygen Biosensor | ~1 mM | [9] |

| Metaraminol | Unknown Mitochondrial | RGC-5 | Oxygen Biosensor | ~100 µM | [9] |

Table 2: Comparative Cell Viability Data Using Tetrazolium-Based Assays

| Cell Line | Treatment | Concentration | Time (h) | Viability (%) | Assay Type | Reference |

| HT-29 | Metvan | 1 µM | 48 | ~80 | MTT | [10] |

| HT-29 | Metvan | 10 µM | 48 | ~40 | MTT | [10] |

| MG-63 | Metvan | 1 µM | 48 | ~75 | MTT | [10] |

| MG-63 | Metvan | 10 µM | 48 | ~30 | MTT | [10] |

| Primary Keratinocytes | Dacarbazine | 50 µg/mL | 72 | >70 | MTT | [1] |

| Primary Fibroblasts | Dacarbazine | 50 µg/mL | 72 | >70 | MTT | [1] |

| Spinal Cord Slices | ODLG | 45 min | - | ~42 | TTC | [1] |

| Spinal Cord Slices | ODLG | 60 min | - | ~20 | TTC | [1] |

Experimental Protocols

TTC Assay for Tissue Viability (e.g., Ischemic Stroke Models)

This protocol is adapted for the assessment of infarct volume in brain tissue following ischemic injury.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% w/v in phosphate-buffered saline (PBS), pH 7.4)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formalin (10%) for fixation (optional)

-

Brain matrix or vibratome

-

Beakers or petri dishes

-

Forceps and scalpel

Procedure:

-

Tissue Preparation: Following euthanasia, carefully dissect the brain and place it in ice-cold PBS.

-

Slicing: Section the brain into coronal slices of desired thickness (e.g., 2 mm) using a brain matrix or vibratome.

-

Staining: Immerse the brain slices in the 2% TTC solution in a beaker or petri dish. Ensure the slices are fully submerged.

-

Incubation: Incubate the slices at 37°C for 15-30 minutes in the dark. The incubation time may need optimization depending on the tissue type and thickness.

-

Washing: After incubation, gently wash the slices with PBS to remove excess TTC.

-

Visualization and Analysis: Viable tissue will stain a deep red, while infarcted or necrotic tissue will remain white. The slices can be photographed for documentation and quantitative analysis of the infarct volume using image analysis software.

-

Fixation (Optional): For long-term storage, the stained slices can be fixed in 10% formalin.

Quantitative TTC Assay for Cultured Cells

This protocol allows for the quantification of cell viability in response to various treatments.

Materials:

-

TTC solution (5 mg/mL in sterile PBS, filtered)

-

Cell culture medium

-

96-well cell culture plates

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere and grow for 24-48 hours.

-

Treatment: Treat the cells with the compounds of interest at various concentrations and incubate for the desired duration. Include untreated control wells.

-

TTC Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10-20 µL of the TTC solution to each well.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until a visible formazan precipitate has formed in the control wells.

-

Formazan Solubilization: Carefully remove the medium containing TTC. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength between 480-570 nm using a microplate reader. The reference wavelength should be set above 650 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

TTC Assay for Isolated Mitochondria

This protocol is designed to measure the activity of dehydrogenases in isolated mitochondrial fractions.

Materials:

-

Isolated mitochondria suspension

-

Mitochondrial respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, and HEPES, pH 7.4)

-

TTC solution (e.g., 1% w/v in respiration buffer)

-

Substrates for mitochondrial dehydrogenases (e.g., succinate (B1194679) for Complex II, glutamate/malate for Complex I)

-

Solubilization solution (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, add a defined amount of isolated mitochondria (e.g., 50-100 µg of protein) to the respiration buffer.

-

Substrate Addition: Add the desired mitochondrial substrate to initiate the dehydrogenase activity.

-

TTC Addition: Add the TTC solution to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes), protected from light.

-

Reaction Termination and Solubilization: Stop the reaction (e.g., by adding an inhibitor or by centrifugation). Centrifuge the mixture to pellet the mitochondria and formazan. Discard the supernatant and add the solubilization solution to the pellet to dissolve the formazan.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength.

-

Enzyme Activity Calculation: The dehydrogenase activity can be calculated based on the rate of formazan formation, using the molar extinction coefficient of formazan.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of TTC reduction by mitochondrial dehydrogenases.

Caption: General experimental workflow for a quantitative TTC assay.

Caption: Role of mitochondrial dehydrogenases in the intrinsic apoptosis pathway and its assessment by the TTC assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Work-Queue work-flow pattern diagrams in graphviz dot syntax · GitHub [gist.github.com]

- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medium.com [medium.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2,3,5-Triphenyltetrazolium Chloride

2,3,5-Triphenyltetrazolium chloride (TTC), also known as Tetrazolium Red, is a vital redox indicator used extensively in biological and biochemical research to determine cell viability and tissue damage.[1][2][3] Its utility stems from its ability to be reduced by metabolically active cells, resulting in a distinct color change. This guide provides a comprehensive overview of the solubility and stability of TTC, along with detailed experimental protocols for its application.

Physicochemical Properties

TTC is a white to faint yellow crystalline powder.[4][5][6] It is an organic chloride salt with the molecular formula C₁₉H₁₅ClN₄ and a molecular weight of 334.8 g/mol .[3][4] The compound's properties are crucial for its application in various experimental settings.

Table 1: Solubility Profile of 2,3,5-Triphenyltetrazolium Chloride

| Solvent | Solubility | Quantitative Data (if available) | Citations |

| Water | Soluble | 150 g/L; 50 mg/mL | [3][4][6][7][8][9][10] |

| Ethanol | Soluble | Soluble | [3][4][6][7][11][12] |

| Acetone | Soluble | Soluble | [3][4][6][7][11] |

| Ether | Insoluble | Insoluble | [3][4][6][7][11] |

| DMSO | Soluble | 0.25 mg/mL | [12] |

Stability and Storage

The stability of TTC is critical for obtaining reliable and reproducible experimental results. Several factors, including light, temperature, pH, and moisture, can affect its integrity.[13][14][15][16]

Table 2: Stability and Recommended Storage of 2,3,5-Triphenyltetrazolium Chloride

| Factor | Effect on Stability | Recommended Handling and Storage | Citations |

| Light | Light-sensitive; exposure accelerates decomposition. | Store in light-resistant containers. Avoid unnecessary light input during experiments. | [2][3][4][5][7][11][17][18][19][20] |

| Temperature | Stable under standard ambient conditions. Higher temperatures can accelerate degradation. | Recommended storage at 2-8°C. Some sources recommend 10-30°C or -20°C for long-term stability. | [4][9][10][11][12][17][19][20][21] |

| Moisture | Hygroscopic; protect from moisture. | Keep in a tightly closed container in a dry, well-ventilated area. | [4][7][11][17][19] |

| pH | A 10g/L solution in water has a pH of approximately 3.7. | For some applications, a neutral solution in PBS is recommended to avoid tissue contraction caused by acidity. | [4][6][9][22] |

| Incompatibilities | Incompatible with strong oxidizing agents. | Store away from incompatible materials. | [4][5][6][7][17] |

Stock solutions of TTC, when stored at -20°C, are stable for about one month, and for up to six months when stored at -80°C.[23]

Mechanism of Action in Viability Assays

The principle of the TTC assay is based on the enzymatic reduction of the water-soluble, colorless TTC to the water-insoluble, red-colored 1,3,5-triphenylformazan (B1222628) (TPF).[3][4][24][25] This reduction is carried out by dehydrogenase enzymes, which are primarily located in the mitochondria of living cells and are crucial for cellular respiration.[4][23][26] Therefore, the formation of the red formazan (B1609692) precipitate is indicative of metabolically active, viable cells.[3][27] In contrast, necrotic or non-viable tissues lack active dehydrogenases and thus remain unstained.[3]

Caption: Mechanism of TTC reduction to red formazan by cellular dehydrogenases.

Experimental Protocols

The TTC assay is versatile and can be adapted for various applications, including assessing seed viability, tissue infarction, and cell proliferation.[7][23][28]

The fundamental steps for a TTC assay are outlined below. Specific parameters such as concentration and incubation time may need to be optimized depending on the cell or tissue type.[29]

Caption: A generalized experimental workflow for the TTC viability assay.

This protocol is adapted from standard procedures for testing the viability of seeds.[1][2]

-

Imbibition: Soak seeds in tap water overnight (approximately 12-15 hours) at room temperature.[2]

-

Sectioning: Carefully cut the seeds longitudinally into two halves to expose the embryo.[1]

-

Staining: Submerge the seed halves in a 1% TTC solution. Ensure the solution is protected from light.[1][2]

-

Incubation: Incubate the submerged seeds for 24 hours at 30°C in the dark.[1]

-

Analysis: After incubation, rinse the seed halves with distilled water. Viable embryos will be stained red, while non-viable embryos will remain unstained.[1][2]

This method is commonly used to distinguish between viable and infarcted tissue.[4][23]

-

Tissue Preparation: Prepare fresh, unfixed tissue slices (e.g., 1-2 mm thick).

-

Staining Solution: Prepare a 1-2% (w/v) TTC solution in a phosphate-buffered saline (PBS, pH 7.4).[7][22] Using a neutral pH buffer is important to prevent tissue artifacts.[22]

-

Incubation: Immerse the tissue slices in the TTC solution at 37°C for 20-30 minutes.

-

Analysis: Healthy, viable tissue will stain a deep red due to dehydrogenase activity, while infarcted or necrotic tissue will appear pale or white.[3][7]

This protocol is suitable for adherent or suspension cells in a multi-well plate format and is analogous to the MTT assay.[30][31][32]

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach or stabilize overnight.

-

Treatment: Expose cells to the test compound (e.g., for cytotoxicity studies) for the desired duration.

-

TTC Reagent Preparation: Prepare a 5 mg/mL TTC stock solution in sterile PBS (pH 7.4).[31]

-

Incubation: Add the TTC solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C in a humidified atmosphere.[31][32]

-

Formazan Solubilization:

-

For adherent cells, carefully remove the medium and add a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326) to each well to dissolve the formazan crystals.[25][31]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[31]

-

-

Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 485 nm.[25][30] The absorbance is directly proportional to the number of viable cells.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 4. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 2,3,5-Triphenyltetrazolium chloride CAS#: 298-96-4 [m.chemicalbook.com]

- 7. 2,3,5-Triphenyl-2H-tetrazolium chloride [chembk.com]

- 8. 2,3,5-Triphenyltetrazolium Chloride | 298-96-4 | TCI AMERICA [tcichemicals.com]

- 9. 2,3,5-氯化三苯基四唑 Color indicator. Supplement in culture media for the microbiological analysis of food and water samples | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,3,5-Triphenyltetrazolium chloride Tetrazolium Red [sigmaaldrich.com]

- 11. cdn.usbio.net [cdn.usbio.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 16. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 17. phytotechlab.com [phytotechlab.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. Page loading... [guidechem.com]

- 20. goldbio.com [goldbio.com]

- 21. chemscience.com [chemscience.com]

- 22. A refined TTC assay precisely detects cardiac injury and cellular viability in the infarcted mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. 2,3,5-Triphenyl tetrazolium chloride (TTC) reduction as exponential growth phase marker for mammalian cells in culture and for myeloma hybridization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. jstage.jst.go.jp [jstage.jst.go.jp]

- 30. researchgate.net [researchgate.net]

- 31. broadpharm.com [broadpharm.com]

- 32. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Safety and Handling of 2,3,5-Triphenyltetrazolium Chloride (TTC) Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3,5-Triphenyltetrazolium Chloride (TTC) powder, a widely used redox indicator in biomedical research. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

2,3,5-Triphenyltetrazolium chloride is a water-soluble, light-sensitive heterocyclic organic compound.[1] In the presence of viable cells with active metabolism, TTC is reduced to the water-insoluble, red-colored 1,3,5-triphenylformazan (B1222628) (TPF), providing a visual marker of metabolic activity.[2][3] This property is the basis for its use in various assays to determine cell viability, assess tissue damage (e.g., in myocardial or cerebral infarction models), and detect microbial growth.[2][3][4]

| Property | Value | References |

| Synonyms | Red tetrazolium, TPTZ, TTC, 2,3,5-Triphenyl-2H-tetrazolium chloride | [5] |

| CAS Number | 298-96-4 | [5] |

| Molecular Formula | C₁₉H₁₅ClN₄ | [6] |

| Molecular Weight | 334.81 g/mol | [6][7] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | > 235 °C / 455 °F | [6] |

| Solubility | Soluble in water, ethanol, and acetone. Insoluble in ether. | [1][8] |

| Stability | Stable under normal temperatures and pressures. Light-sensitive; may discolor on exposure to light. | [1][9] |

Toxicological Data

The toxicological properties of 2,3,5-Triphenyltetrazolium chloride have not been fully investigated.[5] It is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[5]

| Route of Exposure | Value | Species | References |

| Intravenous LD50 | 5.6 mg/kg | Mouse | [9] |

| Oral LD50 | Not available | - | [10] |

| Dermal LD50 | Not available | - | [10] |

| Inhalation LC50 | Not available | - | [10] |

Hazard Identification and Safety Precautions

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fumes.

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[6][11]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[4]

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust.[4]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Minimize dust generation and accumulation.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Do not eat, drink, or smoke in areas where the powder is handled.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly closed to prevent moisture absorption.[4]

-

Protect from light.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[9]

Accidental Release and Disposal

Accidental Release:

-

In case of a spill, immediately evacuate the area.

-

Wear appropriate PPE, including a respirator if dust is generated.

-

Clean up spills immediately.[4]

-

For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for waste disposal.[12] Avoid generating dust.

-

For large spills, use a shovel to place the material into a convenient waste disposal container.[12]

-

After the material has been collected, clean the spill area with soap and water.

-

Prevent the spilled material from entering drains or waterways.[4]

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

-

This material should be considered hazardous waste.

Experimental Protocols

TTC Staining for Infarct Size Determination in Brain Tissue

This protocol is adapted from a method for identifying cerebral infarcts.[5]

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Brain slicing apparatus

-

Incubator at 37°C

-

Digital imaging system

Procedure:

-

Prepare a 0.05% (w/v) TTC solution in PBS. Ensure the TTC is fully dissolved.

-

Following experimental procedures, isolate the brain tissue.

-

Slice the brain into serial 2-mm-thick sections.[5]

-

Immerse the brain slices in the 0.05% TTC solution.

-

Incubate the slices for 30 minutes at 37°C in the dark.[5]

-

Following incubation, the viable tissue will stain a deep red color, while the infarcted (necrotic) tissue will remain unstained (white or pale).

-

Capture digital images of the stained sections for analysis.

-

The infarct size can be quantified using image analysis software (e.g., ImageJ).[4]

TTC Assay for Bacterial Cell Viability

This protocol provides a method to evaluate the redox potential of bacterial cells as an indicator of viability.[2]

Materials:

-

Bacterial cell culture

-

2,3,5-Triphenyltetrazolium chloride (TTC) powder

-

Sodium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Grow bacterial cells to the desired phase (e.g., exponential or stationary).

-

Harvest 10 ml of the bacterial culture by centrifugation at 5,000 x g for 20 minutes. Discard the supernatant.[2]

-

Wash the cell pellet with 1 ml of 50 mM sodium phosphate buffer (pH 7.5) and centrifuge at 8,000 x g for 5 minutes. Discard the supernatant.[2]

-

Resuspend the cells in 1 ml of 50 mM sodium phosphate buffer containing 24 mM TTC.

-

Incubate the cell suspension for 1 hour at 30°C with shaking.[2]

-

Collect the cells by centrifugation at 8,000 x g for 5 minutes and discard the supernatant.[2]

-

Resuspend the cell pellet thoroughly in 1 ml of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance of the resulting solution using a spectrophotometer at a wavelength appropriate for formazan.

Preparation of TTC Solution for Microbiological Media

TTC can be added to various agar (B569324) media to differentiate and enumerate bacteria.[3]

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC) powder

-

Sterile distilled water

-

Dehydrated medium base (e.g., KF Streptococcus Agar, Tergitol 7 Agar)

-

Autoclave

-

Sterile containers (e.g., petri dishes)

Procedure:

-

Prepare a 1% (w/v) sterile TTC solution. This can often be purchased as a pre-made sterile solution or prepared by dissolving TTC powder in distilled water and filter sterilizing.

-

Prepare the desired volume of medium base according to the manufacturer's instructions.

-

Autoclave the medium to sterilize it.

-

Cool the sterile medium to 45-50°C.

-

Aseptically add the appropriate volume of the 1% TTC solution to the cooled medium. The final concentration of TTC will vary depending on the specific medium and target microorganisms. For example, adding 10 ml of a 1% TTC solution to 1000 ml of medium results in a final concentration of 0.01%.

-

Mix the medium well to ensure even distribution of the TTC.

-

Pour the TTC-containing medium into sterile petri dishes.

References

- 1. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]

- 2. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.dutscher.com [pdf.dutscher.com]

- 4. TTC Staining and Determination of Infarct Size [bio-protocol.org]

- 5. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. durhamtech.edu [durhamtech.edu]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. chembk.com [chembk.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 11. researchgate.net [researchgate.net]

- 12. Measuring infarct size by the tetrazolium method [southalabama.edu]

A Technical Guide to 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 2,3,5-Triphenyltetrazolium Chloride (TTC) staining method, a fundamental technique for the macroscopic visualization and quantification of viable and infarcted tissues. This guide covers the historical development, underlying biochemical principles, detailed experimental protocols, and data interpretation, serving as an essential resource for researchers in various fields, including stroke research, cardiology, and toxicology.

Discovery and Development

The utility of tetrazolium salts as indicators of metabolic activity was first recognized in the mid-20th century. TTC, a colorless, water-soluble salt, was found to be reduced by enzymes in living tissues to form a red, water-insoluble formazan (B1609692) precipitate. This simple yet elegant principle laid the groundwork for a rapid and reliable method to distinguish between metabolically active (viable) and inactive (necrotic) tissues.

Initially, it was believed that cytochrome c oxidase was the primary site of TTC reduction. However, subsequent research has demonstrated that the reduction of TTC is primarily carried out by mitochondrial dehydrogenases, with a significant contribution from Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][3] This revised understanding underscores the direct link between TTC reduction and the functional integrity of the mitochondrial respiratory chain.

The TTC staining method has become a cornerstone in experimental models of ischemia, particularly for delineating the core of an infarct in cerebral and myocardial tissues.[4][5] Its simplicity, cost-effectiveness, and rapid results have made it an indispensable tool in preclinical drug development for assessing the efficacy of neuroprotective and cardioprotective agents.

Biochemical Principle of TTC Reduction

The fundamental principle of TTC staining lies in the enzymatic reduction of the colorless tetrazolium salt into a vibrant red formazan product. This conversion is a hallmark of viable cells with active mitochondrial respiration.

In healthy, metabolically active tissues, dehydrogenases within the mitochondrial electron transport chain transfer electrons from substrates such as NADH and succinate. TTC acts as an artificial electron acceptor, intercepting these electrons. Upon reduction, TTC is converted into 1,3,5-triphenylformazan (B1222628) (TPF), a lipid-soluble, bright red compound that precipitates within the cells.[6][7] Consequently, viable tissue stains a deep red.

Conversely, in necrotic or infarcted tissue, mitochondrial function is compromised. The loss of dehydrogenase activity due to cellular damage prevents the reduction of TTC.[6][7] As a result, these areas remain unstained and appear pale white or colorless, providing a clear visual demarcation between healthy and damaged tissue.

dot

Caption: Biochemical pathway of TTC reduction within the mitochondrial electron transport chain.

Experimental Protocols

The following sections provide detailed methodologies for TTC staining. While the protocol for brain tissue is well-established, adaptations for other tissues may be necessary.

Reagents and Equipment

-

2,3,5-Triphenyltetrazolium Chloride (TTC)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Formalin (10%) for fixation (optional)

-

Brain matrix or tissue slicer

-

Incubator or water bath at 37°C

-

Petri dishes or staining jars

-

High-resolution scanner or digital camera

Standard Protocol for Brain Tissue (Rodent Model)

-

Tissue Harvesting: Following euthanasia, carefully excise the brain and place it in ice-cold PBS.

-

Slicing: Place the brain into a chilled brain matrix and create uniform coronal slices, typically 1-2 mm thick.

-

Staining Solution Preparation: Prepare a 0.05% to 2% (w/v) TTC solution in PBS. An optimized and cost-effective concentration for brain tissue is 0.05%.[8] The solution should be freshly prepared and protected from light.

-

Incubation: Immerse the brain slices in the TTC solution in a petri dish or staining jar. Ensure the slices are fully submerged. Incubate at 37°C for 10-30 minutes in the dark.[8][9] The optimal incubation time may vary depending on the tissue and the extent of the injury.

-

Washing: After incubation, gently wash the slices with PBS to remove excess TTC solution.

-

Fixation (Optional): For long-term storage and improved handling, the stained slices can be fixed in 10% formalin overnight.

-

Imaging: Arrange the stained slices sequentially on a flat surface and acquire high-resolution images using a scanner or a digital camera with a macroscopic lens.

dot

Caption: Standard experimental workflow for TTC staining of brain tissue.

Quantitative Data and Analysis

The primary quantitative output of TTC staining is the measurement of the infarct volume. This is typically calculated by image analysis software.

Image Analysis

-

Open the acquired images in an image analysis program (e.g., ImageJ).

-

Set a scale based on a ruler included in the image.

-

Manually or semi-automatically trace the outline of the entire hemisphere and the unstained (infarcted) area for each slice.

-

Calculate the area of the infarct and the total hemisphere for each slice.

-

To correct for edema, the infarct volume is often calculated indirectly:

-

Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Area of Ipsilateral Non-Infarcted Hemisphere)

-

-

Total Infarct Volume = Σ (Corrected Infarct Area of each slice × Slice Thickness)

Factors Influencing Staining

The intensity and accuracy of TTC staining can be influenced by several factors. The following table summarizes key parameters and their effects.

| Parameter | Recommended Range | Effect of Variation |

| TTC Concentration | 0.05% - 2% (w/v) | Higher concentrations may lead to non-specific staining of white matter. 0.05% is often optimal for brain tissue.[8] |

| Incubation Time | 10 - 30 minutes | Insufficient time leads to weak staining. Excessive time can cause background staining and potential formazan leakage. |

| Incubation Temperature | 37°C | Lower temperatures will slow down the enzymatic reaction, requiring longer incubation times. |

| Time to Staining | As soon as possible | Staining intensity decreases significantly after 4 hours post-explantation.[10] |

| Tissue Thickness | 1 - 2 mm | Thicker slices may have incomplete TTC penetration, while thinner slices are more fragile. |

Logical Relationships in TTC Staining Interpretation

The interpretation of TTC staining results is based on a clear logical relationship between cellular viability, metabolic activity, and color development.

dot

Caption: Logical relationship between tissue viability and TTC staining outcome.

Troubleshooting

While TTC staining is a robust technique, several issues can arise. This section provides a guide to common problems and their solutions.

| Problem | Possible Cause(s) | Solution(s) |

| Weak or no staining in viable tissue | - Inactive TTC solution- Insufficient incubation time or temperature- Prolonged time between tissue harvest and staining | - Prepare fresh TTC solution and protect from light.- Optimize incubation time and ensure the temperature is at 37°C.- Stain tissues as soon as possible after harvesting. |

| Non-specific staining of white matter | - TTC concentration is too high. | - Use a lower concentration of TTC (e.g., 0.05% for brain).[8] |

| Uneven staining | - Incomplete submersion of tissue slices.- Slices are too thick. | - Ensure slices are fully covered by the TTC solution.- Use a tissue slicer to ensure uniform thickness. |

| Fading of red color | - Exposure to light.- Improper storage. | - Protect stained slices from light.- Store fixed slices in formalin at 4°C. |

Conclusion

The TTC staining method remains a vital and widely used technique in biomedical research for the assessment of tissue viability. Its simplicity, speed, and reliability make it an invaluable tool for screening potential therapeutic interventions for ischemic injuries. A thorough understanding of the underlying biochemical principles and adherence to optimized protocols are crucial for obtaining accurate and reproducible results. This guide provides the necessary technical information to empower researchers to effectively utilize this powerful method in their studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting [frontiersin.org]

- 8. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiomyocyte Glucocorticoid Receptors Exacerbate Stress Effects in Myocardial Ischemia Injury in Mice [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Seed Viability Testing using 2,3,5-Triphenyltetrazolium Chloride (TTC)

Introduction

The 2,3,5-Triphenyltetrazolium Chloride (TTC) test is a rapid and widely adopted biochemical assay to estimate the viability of seeds.[1] This method is crucial for researchers, scientists, and professionals in drug development, agriculture, and seed science for quality control, breeding programs, and seed storage management. The test provides a quick alternative to traditional germination tests, which can be time-consuming.[2] The principle of the TTC assay is based on the enzymatic reduction of the colorless water-soluble TTC to a red, water-insoluble compound called formazan (B1609692) by dehydrogenase enzymes active in the respiratory processes of living cells.[1][2][3][4][5][6] Viable seeds, possessing active metabolism in their embryos, will stain red, while non-viable seeds will remain unstained.[2]

Biochemical Mechanism

The TTC test relies on the activity of dehydrogenase enzymes within the mitochondria of living seed tissues. These enzymes donate hydrogen ions to the TTC molecule, reducing it to triphenyl formazan (TPF), a stable, non-diffusible red precipitate. This red coloration is a visual indicator of cellular respiration and, consequently, tissue viability.[4][5]

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. seedtest.org [seedtest.org]

- 6. scielo.br [scielo.br]

Application Notes and Protocols for Measuring Myocardial Infarct Size Using TTC Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3,5-triphenyltetrazolium chloride (TTC) for the accurate and reliable measurement of myocardial infarct size. This technique is a fundamental tool in cardiovascular research and preclinical drug development for assessing the efficacy of cardioprotective interventions.

Introduction

The quantification of myocardial infarct size is a critical endpoint in the evaluation of ischemic heart disease and the testing of novel therapeutic agents. TTC staining is a widely accepted, rapid, and cost-effective method for the macroscopic and microscopic assessment of myocardial necrosis.[1][2] The assay is based on the enzymatic reduction of the colorless water-soluble TTC to a red, water-insoluble formazan (B1609692) precipitate by mitochondrial dehydrogenases present in viable cardiac tissue.[2][3][4] In contrast, infarcted tissue, which has lost these enzymatic activities, remains pale or white, allowing for clear demarcation and quantification of the necrotic area.[5][6] This method is reliable for detecting myocardial injury as early as 3 to 6 hours after the ischemic event.[7][8]

Biochemical Principle of TTC Staining

The biochemical basis of TTC staining lies in the activity of dehydrogenase enzymes, which are abundant in the mitochondria of viable cardiomyocytes. These enzymes play a crucial role in cellular respiration. In the presence of their cofactors, such as NADH and FAD, dehydrogenases transfer electrons to TTC, reducing it to triphenyl formazan. This formazan is a stable, non-diffusible, red pigment that precipitates within the cells, imparting a deep red color to the healthy myocardium.[9] In the ischemic and subsequently infarcted myocardium, the loss of cell membrane integrity leads to the leakage of these dehydrogenases and their cofactors.[10] Consequently, the enzymatic reduction of TTC does not occur, and the necrotic tissue fails to stain, appearing pale white or yellowish.[3][11]

Biochemical pathway of TTC reduction in viable vs. infarcted myocardium.

Experimental Protocols

Protocol 1: Standard Immersion TTC Staining for Macroscopic Infarct Size Assessment

This protocol is suitable for routine assessment of infarct size in rodent models.

Materials:

-

1% TTC solution in phosphate-buffered saline (PBS), pH 7.4

-

10% neutral buffered formalin

-

Heart slicer matrix (e.g., acrylic or stainless steel)

-

Glass slides or petri dishes

-

High-resolution scanner or digital camera with a copy stand

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Heart Excision and Preparation: Euthanize the animal and excise the heart. Cannulate the aorta and perfuse retrogradely with saline to flush out the blood.

-

Heart Slicing: Freeze the heart at -20°C for a short period to facilitate slicing. Place the heart in a pre-chilled heart slicer matrix and cut into uniform 1-2 mm thick transverse slices from apex to base.[5][11]

-

TTC Incubation: Immerse the heart slices in a 1% TTC solution pre-warmed to 37°C.[11] Incubate for 10-20 minutes at 37°C.[11][12] The incubation time may need optimization depending on the animal model and heart size.

-

Fixation: After incubation, transfer the slices to 10% neutral buffered formalin for at least 24 hours to fix the tissue and enhance the color contrast between viable and infarcted areas.[1][12] Formalin fixation turns hemorrhagic areas dark brown, aiding in their differentiation from the red-stained viable tissue.[1]

-

Imaging: Arrange the fixed slices in anatomical order between two glass plates and scan or photograph them with a high-resolution digital camera.[11] Include a scale bar in the image for calibration.

-

Quantification: Use image analysis software to measure the total left ventricular (LV) area and the infarcted (pale) area for each slice. Calculate the infarct size as a percentage of the total LV area. The total infarct volume can be calculated by summing the infarct area of each slice multiplied by the slice thickness.[1]

Protocol 2: Perfusion-Based TTC Staining for Enhanced Accuracy

This protocol is recommended for larger hearts or when a more uniform staining is desired.

Materials:

-

1% TTC solution in PBS, pH 7.4

-

Langendorff perfusion system or syringe pump

-

Evans Blue dye (optional, for delineating the area at risk)

Procedure:

-

Heart Excision and Cannulation: Excise the heart and cannulate the aorta as described in Protocol 1.

-

TTC Perfusion: Perfuse the heart retrogradely with a 1% TTC solution at 37°C.[1] The perfusion can be done for approximately 15 minutes or until the epicardial surface appears deep red.[1]

-

Area at Risk (AAR) Delineation (Optional): To determine the AAR, the coronary artery can be re-occluded, and a dye such as Evans Blue or Coomassie Brilliant blue can be perfused through the aorta.[13] The non-ischemic tissue will stain blue, while the AAR will remain unstained.

-

Slicing and Imaging: Following perfusion, the heart can be sliced, fixed (if necessary), and imaged as described in Protocol 1.

-

Quantification: The infarct size is typically expressed as a percentage of the AAR or the total LV.

Data Presentation

Quantitative data from TTC staining experiments should be summarized in a clear and structured manner to facilitate comparison between experimental groups.

| Parameter | Control Group | Treatment Group A | Treatment Group B | p-value |

| Infarct Size (% of LV) | 35 ± 5 | 20 ± 4 | 15 ± 3 | <0.05 |

| Area at Risk (% of LV) | 50 ± 6 | 48 ± 5 | 52 ± 7 | >0.05 |

| Infarct Size (% of AAR) | 70 ± 8 | 42 ± 7 | 29 ± 5 | <0.01 |

Experimental Workflow

The following diagram illustrates the general workflow for measuring myocardial infarct size using TTC staining.

General workflow for myocardial infarct size measurement using TTC.

Advanced Techniques and Considerations

-

Microscopic TTC Assay: For cellular resolution, a refined protocol involving perfusion, immersion, cryosectioning, and fixation can be employed.[3] This allows for a more precise delineation of the infarct border.

-

Reperfusion Time: It is crucial to allow for a sufficient period of reperfusion (typically 3-6 hours) before TTC staining, as this is necessary for the washout of dehydrogenases from the necrotic tissue and accurate infarct demarcation.[14]

-

Hemorrhagic Infarcts: In cases of hemorrhagic infarcts, post-staining fixation in formalin is essential to distinguish the brown color of blood from the red of viable tissue.[1]

-

Image Analysis: The use of image analysis software with color thresholding capabilities, such as ImageJ, can provide a more objective and reproducible quantification of the infarct area compared to manual tracing.[1]

Conclusion